molecular formula C13H13ClFNO B13376345 N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide

N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide

Cat. No.: B13376345
M. Wt: 253.70 g/mol
InChI Key: SOKBAXNPAWOZFI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide (CAS: 876699-05-7; molecular formula: C₁₃H₁₃ClFNO; molecular weight: 253.701 g/mol) is a substituted amide featuring a cyclohexene ring and a 3-chloro-4-fluorophenyl group . Its structure combines a semi-rigid cyclohexene moiety with electron-withdrawing substituents (Cl and F) on the aromatic ring, which may influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry and materials science due to the versatility of amides in coordination chemistry and drug design .

Properties

Molecular Formula

C13H13ClFNO

Molecular Weight

253.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C13H13ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H,16,17)

InChI Key

SOKBAXNPAWOZFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves initial substitution on a chlorofluorobenzene derivative, followed by amide bond formation with a cyclohexene-based carboxylic acid derivative. The process capitalizes on nucleophilic aromatic substitution (SNAr) reactions, facilitated by strong bases and suitable solvents, followed by amide coupling.

Step-by-step Procedure:

  • Step 1: Preparation of 3-chloro-4-fluorophenyl amine derivative

    • React 3-chloro-4-fluoronitrobenzene with an appropriate amine or amine precursor under nucleophilic substitution conditions.
    • Use potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in polar aprotic solvents like N,N-dimethylformamide (DMF) at 70–80°C to facilitate the substitution.
    • The nitro group can be reduced to an amine using catalytic hydrogenation or chemical reduction (e.g., Sn/HCl or Pd/C under hydrogen).
  • Step 2: Amide bond formation

    • React the aromatic amine with a cyclohexene-1-carboxylic acid derivative (preferably activated as an acid chloride) in the presence of a base such as triethylamine or N-methylmorpholine.
    • Use solvents like dichloromethane (DCM) or acetonitrile, maintaining temperatures around 0–25°C.
    • The acid chloride can be prepared in situ by treating cyclohexene-1-carboxylic acid with thionyl chloride (SOCl₂).

Data Table 1: Typical Reaction Conditions for Aromatic Amide Synthesis

Step Reagents & Conditions Solvent Temperature Notes
Aromatic substitution 3-chloro-4-fluoronitrobenzene + amine + K₂CO₃ DMF 70–80°C Facilitates SNAr
Nitro reduction Catalytic hydrogenation H₂, Pd/C Room temp Converts nitro to amine
Amide coupling Amine + acid chloride DCM 0–25°C Forms amide bond

Cyclohexene Ring Construction via Cyclization or Hydrogenation

Method Overview:

The cyclohexene moiety can be synthesized through either cyclization of suitable precursors or partial hydrogenation of aromatic or unsaturated intermediates.

Step-by-step Procedure:

  • Option A: Cyclization of Unsaturated Precursors

    • Use cyclohexene derivatives with reactive functional groups (e.g., halides or hydroxyl groups) that can undergo intramolecular cyclization under acid or base catalysis.
    • Employ Lewis acids like BF₃·Et₂O or acid catalysts such as p-toluenesulfonic acid (p-TsOH) at elevated temperatures (~80°C).
  • Option B: Partial Hydrogenation

    • Hydrogenate aromatic intermediates selectively using Pd/C or Raney nickel catalysts under mild conditions (1–5 atm H₂).
    • Control reaction conditions to prevent over-reduction, maintaining partial saturation to obtain cyclohexene.

Data Table 2: Cyclization and Hydrogenation Conditions

Method Reagents & Conditions Solvent Temperature Notes
Cyclization Precursors + Lewis acid Toluene 80°C Intramolecular ring formation
Hydrogenation Aromatic precursor + Pd/C Ethanol 25–50°C Partial reduction to cyclohexene

Amide Coupling with Cyclohexene Carboxylic Acid Derivatives

Method Overview:

Amide bond formation is achieved via activation of the carboxylic acid (e.g., as acid chloride or using coupling reagents) followed by nucleophilic attack by the aromatic amine.

Step-by-step Procedure:

  • Activation of Carboxylic Acid:

    • Convert cyclohexene-1-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
    • Alternatively, use coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU in the presence of a base like DIPEA.
  • Coupling Reaction:

    • Mix the activated acid (acid chloride or coupling reagent) with the aromatic amine in anhydrous solvent (DCM, acetonitrile).
    • Maintain low temperatures (~0°C) initially, then allow to warm to room temperature.
    • Stir until completion, monitored via TLC or HPLC.

Data Table 3: Amide Coupling Reagents and Conditions

Reagent Solvent Temperature Notes
Thionyl chloride DCM 0–25°C Converts acid to acid chloride
EDCI/HATU DCM or DMF 0–25°C Coupling reagents for amide formation

Summary of the Most Efficient and Reported Methods

Method Key Features Advantages References
Nucleophilic aromatic substitution + acid chloride coupling Widely used, high yields Versatile, scalable ,,
Cyclization of unsaturated precursors Specific for cyclohexene ring Good regioselectivity ,
Partial hydrogenation Mild conditions, controlled reduction Preserves functional groups ,

Additional Notes and Considerations

  • Purification Techniques: Recrystallization from methanol, ethyl acetate, or isobutyl acetate, as indicated in patent literature, ensures high purity.
  • Crystalline Forms: Patent references suggest that crystalline forms of intermediates and final compounds can be obtained via solvent selection and controlled crystallization conditions, which influence bioavailability and stability.
  • Environmental and Safety Aspects: Use of safer solvents like ethyl acetate and acetonitrile is preferred, with proper handling of reagents like SOCl₂ and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or core rings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide (Target) C₁₃H₁₃ClFNO 253.70 Cyclohexene carboxamide; 3-Cl,4-F-phenyl Potential ligand or intermediate
N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide (CAS: 876697-42-6) C₁₃H₁₄FNO 231.26 Cyclohexene carboxamide; 4-F-phenyl Simpler substitution; lower molecular weight
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS: 349126-27-8) C₁₅H₁₃ClFNO₂ 293.72 Acetamide backbone; 4-OCH₃-phenyl Electron-donating methoxy group; higher molecular weight
N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4) C₁₇H₂₀ClN₂O₂ 319.81 Pyrrolidone ring; cyclohexyl group Enhanced solubility due to lactam ring
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (CAS: Not provided) C₁₈H₁₃ClFNO 313.76 Naphthalene substituent; acetamide backbone Extended aromatic system; crystal packing via N–H···O bonds

Physicochemical Properties

  • Lipophilicity and Solubility :
    • The target compound’s chloro and fluoro substituents increase lipophilicity compared to the 4-fluorophenyl analogue .
    • The pyrrolidone-containing analogue (CAS: 331759-19-4) likely exhibits higher aqueous solubility due to the polar lactam ring .
  • Molecular Geometry :
    • The naphthalene-containing analogue () has a dihedral angle of 60.5° between aromatic rings, influencing crystal packing and stability. In contrast, the cyclohexene in the target compound introduces conformational flexibility .

Computational and Crystallographic Studies

  • Crystallography : The naphthalene analogue’s crystal structure () reveals hydrogen-bonded dimers, a feature that could be explored in the target compound for material design .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide is a synthetic compound belonging to the class of carboxamides, which are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of murine double minute 2 (MDM2), a protein that plays a crucial role in regulating the tumor suppressor p53. By inhibiting MDM2, this compound has the potential to restore p53 function in tumors where MDM2 is overexpressed, making it a candidate for further development in oncology.

Chemical Formula

The chemical formula for this compound is C13H14ClFNOC_{13}H_{14}ClFNO. The structure includes a cyclohexene ring and a substituted phenyl group, contributing to its unique reactivity and biological activity.

MDM2 Inhibition

This compound exhibits potent inhibitory activity against MDM2. This inhibition is significant because MDM2 negatively regulates p53, a key tumor suppressor involved in cell cycle regulation and apoptosis. By inhibiting MDM2, this compound can potentially restore the activity of p53 in cancer cells.

Research Findings

A study demonstrated that modifications to this compound can enhance its binding affinity to MDM2, indicating its potential as a therapeutic agent in cancer treatment. The binding affinity of various derivatives was evaluated, with some showing KiK_i values less than 1 nM, indicating very high affinity for the target protein .

Other Biological Activities

In addition to its role as an MDM2 inhibitor, this compound may exhibit other biological activities. For example, compounds within the carboxamide class have been studied for their effects on various cellular pathways and their potential use in treating conditions such as inflammation and infectious diseases.

Case Study 1: Cancer Therapy

In a preclinical study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis in cells with overexpressed MDM2. The results showed that treatment with this compound led to significant increases in p53 activity and subsequent apoptosis in these cancer cells, suggesting its potential application in targeted cancer therapies.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The study found that the compound exhibited favorable oral bioavailability and a half-life suitable for therapeutic use, making it a promising candidate for further clinical development .

Table 1: Binding Affinities of Derivatives

Compound DerivativeBinding Affinity (K_i)
This compound< 1 nM
Modified Derivative A5 nM
Modified Derivative B10 nM

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability75%
Half-Life6 hours
Peak Plasma Concentration150 ng/mL

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm the presence of the cyclohexene ring (δ 5.6–6.0 ppm for olefinic protons) and aromatic substituents (δ 7.2–7.8 ppm for chloro-fluorophenyl groups) .
  • IR Spectroscopy : Detect the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak (calculated for C₁₃H₁₂ClFNO: 267.06 g/mol) and fragmentation patterns .

Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexene and aromatic regions, particularly if stereoisomerism is suspected .

What computational methods are suitable for predicting the biological activity of this compound, and how do structural modifications impact target binding?

Q. Advanced Research Focus

  • Molecular Docking : Screen against targets like metabotropic glutamate receptors (mGlu4) or kinases, leveraging the compound’s aromatic and carboxamide moieties for hydrogen bonding .
  • QSAR Modeling : Correlate substituent effects (e.g., halogen position, cyclohexene conformation) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess binding stability over time, focusing on interactions with hydrophobic pockets or catalytic sites .

Structural Insights : Fluorine at the 4-position enhances electronegativity, improving target affinity, while the cyclohexene ring may introduce steric constraints .

How can researchers resolve contradictions in biological activity data observed across different studies involving N-(3-chloro-4-fluorophenyl) carboxamide derivatives?

Advanced Research Focus
Contradictions often arise from:

  • Purity Variations : Use HPLC (>95% purity) and elemental analysis to validate compound integrity .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors).
  • Enantiomeric Effects : Chiral HPLC or X-ray crystallography (using SHELX ) to identify active enantiomers.

Case Study : Inconsistent IC₅₀ values for similar compounds were traced to residual solvents affecting solubility; lyophilization improved reproducibility .

What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce ester groups at the carboxamide moiety for enzymatic cleavage in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and sustained release .
  • Structural Modifications : Add polar groups (e.g., hydroxyl or amine) to the cyclohexene ring without disrupting pharmacophore interactions .

Pharmacokinetic Validation : Monitor plasma half-life and tissue distribution using radiolabeled analogs (³H or ¹⁴C) .

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